molecular formula C10H17N3O2 B13104141 4,6-Diethoxy-N-ethylpyrimidin-5-amine

4,6-Diethoxy-N-ethylpyrimidin-5-amine

Cat. No.: B13104141
M. Wt: 211.26 g/mol
InChI Key: ANSQZTFLNQSRKD-UHFFFAOYSA-N
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Description

4,6-Diethoxy-N-ethylpyrimidin-5-amine is a pyrimidine derivative characterized by ethoxy (-OC₂H₅) substituents at positions 4 and 6 and an ethylamine (-NH-C₂H₅) group at position 5. Pyrimidines are pivotal in medicinal chemistry due to their role as scaffolds for bioactive molecules, particularly in antiviral and anticancer agents .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4,6-diethoxy-N-ethylpyrimidin-5-amine

InChI

InChI=1S/C10H17N3O2/c1-4-11-8-9(14-5-2)12-7-13-10(8)15-6-3/h7,11H,4-6H2,1-3H3

InChI Key

ANSQZTFLNQSRKD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CN=C1OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diethoxy-N-ethylpyrimidin-5-amine typically involves the reaction of ethylamine with 4,6-diethoxypyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Diethoxy-N-ethylpyrimidin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

4,6-Diethoxy-N-ethylpyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6-Diethoxy-N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,6-Diethoxy-N-ethylpyrimidin-5-amine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 4,6-ethoxy; 5-N-ethyl ~225.27 (estimated) Hypothesized use in drug intermediates (lipophilic profile) Inferred
4,6-Dichloro-N-ethylpyrimidin-5-amine 4,6-chloro; 5-N-ethyl 192.04 Lab use; high reactivity due to Cl groups
4,6-Dimethoxypyrimidin-5-amine 4,6-methoxy; 5-NH₂ 155.15 Medical intermediate (95+% purity)
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl; 6-methoxy; 2-methyl; 5-NH₂ 203.64 Pharmaceutical intermediate (CAS 88474-31-1)
2-Ethoxy-4,6-dimethylpyrimidin-5-amine 2-ethoxy; 4,6-methyl; 5-NH₂ 183.24 Supplier-listed compound (synth. intermediate)

Key Observations:

Substituent Effects: Chloro vs. Ethoxy/Methoxy: Chloro substituents (e.g., in ) increase electrophilicity and reactivity, making such compounds suitable for lab-scale synthesis. Amine Variations: The N-ethyl group in the target compound may reduce hydrogen-bonding capacity compared to primary amines (e.g., 4,6-dimethoxy analog ), affecting solubility and bioavailability.

Crystallography and Stability :

  • Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine ) exhibit intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing crystal packing. Ethoxy groups likely induce steric hindrance, altering crystallization behavior.

Applications :

  • Chloro and methoxy derivatives are prevalent in lab reagents and medical intermediates . Ethoxy-substituted analogs (e.g., ) are less documented but may serve niche roles in specialty chemical synthesis.

Research Findings and Implications

  • Evidence highlights recrystallization from acetonitrile for chloro-methoxy analogs, suggesting similar methods for ethoxy derivatives.
  • Purity and Storage : High-purity pyrimidines (e.g., 97% for dichloro-N-ethylpyrimidine ) are critical for reproducibility. Ethoxy compounds may require sealed refrigeration to prevent hydrolysis .
  • Pharmacological Potential: The ethylamine moiety in the target compound could mimic bioactive amines in drugs, as seen in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine’s role in fine chemical synthesis .

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